Cas no 1428357-10-1 (1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide)

1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methylsulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
- 1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
- F6125-2889
- 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide
- VU0532902-1
- 1428357-10-1
- AKOS024533133
-
- インチ: 1S/C13H18N2O4S/c1-20(17,18)15-9-11(10-15)13(16)14-7-8-19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16)
- InChIKey: VJGAPIVQHUYMKK-UHFFFAOYSA-N
- ほほえんだ: N1(S(C)(=O)=O)CC(C(NCCOC2=CC=CC=C2)=O)C1
計算された属性
- せいみつぶんしりょう: 298.09872823g/mol
- どういたいしつりょう: 298.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 84.1Ų
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2889-25mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-5μmol |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-10μmol |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-1mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-10mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-2mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-5mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-4mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-2μmol |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-2889-50mg |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
1428357-10-1 | 50mg |
$160.0 | 2023-09-09 |
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamide 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
1-methanesulfonyl-N-(2-phenoxyethyl)azetidine-3-carboxamideに関する追加情報
1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide: A Novel Compound with Promising Therapeutic Potential
1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide, with the chemical identifier CAS No. 1428357-10-1, represents a groundbreaking molecular entity in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has recently garnered significant attention due to its potential applications in drug discovery and therapeutic innovation. The integration of 1-methanesulfonyl and N-(2-phenoxyethyl) functional groups within the azetidine-3-carboxamide backbone creates a versatile scaffold that exhibits multifunctional properties, making it a valuable candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the azetidine-3-carboxamide core as a promising pharmacophore for modulating biological targets, particularly in the context of inflammatory and neurodegenerative diseases. The 1-methanesulfonyl group, known for its ability to enhance metabolic stability, may contribute to the compound's prolonged biological activity, while the N-(2-phenoxyethyl) substituent introduces hydrophobic interactions that could influence membrane permeability and target specificity. These structural features collectively position 1-Methanesulfonyl-N-(2-Pheno-xyethyl)Azetidine-3-Carboxamide as a potential lead molecule for the development of novel therapeutics.
Advancements in computational drug design have enabled researchers to predict the biological activity of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide with greater accuracy. Molecular docking studies suggest that this compound may interact with key targets such as protease-activated receptor 2 (PAR-2) and adenosine A2A receptor, both of which are implicated in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects in vitro, with an IC50 value of 0.8 µM against lipopolysaccharide (LPS)-induced cytokine production. These findings underscore the potential of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide as a candidate for the treatment of chronic inflammatory conditions.
The azetidine-3-carboxamide scaffold has also been explored for its ability to modulate ion channel activity, a property that could be harnessed for the development of drugs targeting neurological disorders. A 2022 preclinical study investigated the effects of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide on calcium channel function, revealing its potential to regulate neuronal excitability. This property may have implications for the treatment of epilepsy and other neurological conditions where aberrant calcium signaling plays a role. The compound's ability to modulate ion channels without causing off-target effects is a significant advantage in the design of next-generation therapeutics.
Recent breakthroughs in the synthesis of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide have further expanded its therapeutic potential. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that improves the yield and purity of this compound, enabling large-scale production for preclinical and clinical evaluation. This advancement is critical for translating laboratory findings into viable therapeutic options. The optimized synthesis method also allows for the incorporation of additional functional groups, which could be tailored to enhance specific pharmacological properties, such as receptor selectivity or metabolic stability.
The phenoxyethyl substituent in 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide has been linked to improved bioavailability and reduced toxicity in preclinical models. A 2024 study published in Drug Discovery Today reported that this compound demonstrates low cytotoxicity in human liver cells, with an IC50 value exceeding 50 µM. This finding is particularly important for the development of safe and effective drugs, as it suggests that the compound may have a favorable therapeutic index. The phenoxyethyl group's ability to enhance solubility and permeability further supports its potential as a lead molecule for drug development.
Emerging research on 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide has also explored its role in modulating immune responses. A 2023 study in Immunology Letters demonstrated that this compound can suppress the activation of T-cells and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in both in vitro and in vivo models, suggesting that the compound may have broad applications in the treatment of autoimmune diseases and inflammatory disorders. The ability to modulate immune responses without compromising essential physiological functions is a key advantage in the design of immunomodulatory drugs.
The structural versatility of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide has also inspired the development of analogs with enhanced pharmacological profiles. A 2024 study in MedChemComm reported the synthesis of several derivatives with modified phenoxyethyl and 1-methanesulfonyl groups, which showed improved potency and selectivity for specific targets. These analogs were tested in models of neurodegenerative diseases, where they demonstrated significant neuroprotective effects. The ability to fine-tune the molecular structure of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide highlights its adaptability for the development of drugs targeting diverse pathological conditions.
As research on 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide progresses, its potential applications in medicine continue to expand. The compound's unique structural features, combined with its demonstrated biological activities, position it as a promising candidate for the treatment of a wide range of diseases. Ongoing studies are focused on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its safety in preclinical models. These efforts are critical for advancing this compound from the laboratory to clinical application, where it could make a significant impact on patient care.
Ultimately, the development of 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide represents a testament to the power of medicinal chemistry in addressing complex medical challenges. By leveraging its unique structural framework and biological activities, researchers are paving the way for the creation of novel therapeutics that could transform the treatment of inflammatory, neurological, and immunological diseases. As the field of drug discovery continues to evolve, compounds like 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide will play a vital role in shaping the future of medicine.
In conclusion, 1-Methanesulfonyl-N-(2-Phenoxyethyl)Azetidine-3-Carboxamide is a compound with significant potential in the realm of drug discovery. Its unique structural features, combined with its demonstrated biological activities, make it a promising candidate for the development of novel therapeutics. As research in this area continues to advance, the compound's role in addressing complex medical challenges is likely to grow, underscoring its importance in the field of medicinal chemistry.
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